molecular formula C24H40N8O11 B8116230 N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester

N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester

Cat. No.: B8116230
M. Wt: 616.6 g/mol
InChI Key: QDRGBDBSDHGRIY-UHFFFAOYSA-N
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Description

N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester is a branched biotin probe with an azide group and a methyl ester terminal group. The azide group undergoes click chemistry to conjugate alkyne-bearing biomolecules. The methyl group can be easily removed to form a free acid that can be used for bioconjugation with amine-containing molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester involves the reaction of polyethylene glycol (PEG) derivatives with azide and NHS ester groups. The azide group is introduced through a nucleophilic substitution reaction, where a halogenated PEG derivative reacts with sodium azide. The NHS ester is formed by reacting the PEG derivative with N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes the preparation of high-purity PEG derivatives, followed by sequential reactions to introduce the azide and NHS ester groups. The final product is purified using chromatography techniques to achieve the desired purity and quality .

Mechanism of Action

The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester involves the formation of covalent bonds with target molecules through its reactive azide and NHS ester groups. The azide group participates in click chemistry reactions to form stable triazole linkages with alkyne-bearing compounds. The NHS ester group reacts with amines to form amide bonds, facilitating the conjugation of the compound to various biomolecules and surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(PEG2-azide)-N-PEG2-propionic NHS Ester is unique due to its specific combination of azide and NHS ester groups, which allows for versatile bioconjugation and click chemistry applications. Its branched structure provides multiple reactive sites, enhancing its utility in complex molecular assemblies and advanced material development .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N8O11/c25-29-27-5-11-39-17-19-41-13-7-31(8-14-42-20-18-40-12-6-28-30-26)21(33)3-9-37-15-16-38-10-4-24(36)43-32-22(34)1-2-23(32)35/h1-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRGBDBSDHGRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N8O11
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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